molecular formula C23H18O4 B010588 2-Allyl-4,6-dibenzoylresorcinol CAS No. 102593-74-8

2-Allyl-4,6-dibenzoylresorcinol

Cat. No.: B010588
CAS No.: 102593-74-8
M. Wt: 358.4 g/mol
InChI Key: FSYGSBMXRNPJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-4,6-dibenzoylresorcinol is an organic compound with the molecular formula C23H18O4 and a molecular weight of 358.39 g/mol . It is characterized by the presence of an allyl group and two benzoyl groups attached to a resorcinol core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine .

Industrial Production Methods: Industrial production methods for 2-Allyl-4,6-dibenzoylresorcinol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-4,6-dibenzoylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Allyl-4,6-dibenzoylresorcinol is unique due to the presence of both allyl and benzoyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYGSBMXRNPJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073010
Record name Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

102593-74-8
Record name 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102593-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottomed flask equipped with a reflux condenser and magnetic stirrer was charged with 6.36 g (20 mmol) of 4,6-dibenzoylresorcinol, as prepared in Example 1, and 22 ml of 1.0N aqueous NaOH. 63 mg of tetrabutylammonium bromide and 10.0 ml of allyl chloride were added to produce a reaction mixture. The reaction mixture was stirred vigorously and heated at reflux for about 5 hours. Excess allyl chloride was distilled and recovered and 1 ml of 5% aqueous HCl was added to neutralize any excess base. The resulting solid was filtered and recrystallized from an ethanol/chloroform mixture to yield 4.8 g (67%) of 2-allyl-4,6-dibenzoylresorcinol.
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
63 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Allyl-4,6-dibenzoylresorcinol
Reactant of Route 2
Reactant of Route 2
2-Allyl-4,6-dibenzoylresorcinol
Reactant of Route 3
2-Allyl-4,6-dibenzoylresorcinol
Reactant of Route 4
2-Allyl-4,6-dibenzoylresorcinol
Reactant of Route 5
Reactant of Route 5
2-Allyl-4,6-dibenzoylresorcinol
Reactant of Route 6
2-Allyl-4,6-dibenzoylresorcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.